Thiophene Regioisomerism: 3‑yl vs. 2‑yl Attachment at the Pyrazole C4 Position
The target compound bears a thiophen‑3‑yl group at the pyrazole C4, whereas the closest commercial analog (methyl N‑[2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑2‑(thiophen‑2‑yl)ethyl]carbamate, CAS 2034273‑85‑1) carries a thiophen‑2‑yl group. In the cathepsin S inhibitor series, moving the thiophene attachment from the 2‑position to the 3‑position altered the ligand’s trajectory in the S3 pocket, as evidenced by a 0.8 Å shift in the co‑crystal structure and a concomitant 4‑fold change in IC₅₀ [1]. Although this quantitative shift is derived from a related scaffold, it provides a class‑level benchmark for the expected potency differential between regioisomers.
| Evidence Dimension | Thiophene attachment position (3‑yl vs. 2‑yl) impact on target binding |
|---|---|
| Target Compound Data | Thiophen‑3‑yl at pyrazole C4 (exact IC₅₀ not publicly reported for this compound) |
| Comparator Or Baseline | Methyl N‑[2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑2‑(thiophen‑2‑yl)ethyl]carbamate (thiophen‑2‑yl); cathepsin S IC₅₀ shift up to 4‑fold between 2‑yl and 3‑yl analogs in related pyrazole‑thioether series |
| Quantified Difference | ~4‑fold potency difference reported in a structurally related series (class‑level inference) |
| Conditions | Human cathepsin S enzymatic assay; co‑crystal structure PDB 3KWN |
Why This Matters
Procurement of the correct thiophene regioisomer is critical because even a single‑atom attachment change can shift potency by several‑fold and alter selectivity profiles.
- [1] Wiener DK, Lee‑Dutra A, Bembenek S, et al. Thioether acetamides as P3 binding elements for tetrahydropyrido‑pyrazole cathepsin S inhibitors. Bioorg Med Chem Lett. 2010;20(7):2379‑2382. View Source
